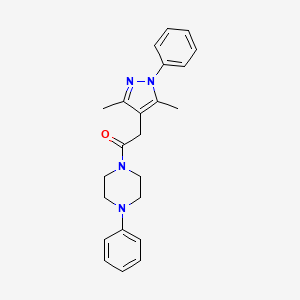![molecular formula C23H21N3O3 B11134077 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methylisoquinolin-1(2H)-one](/img/structure/B11134077.png)
4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-2-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-2-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an isoquinoline derivative under specific reaction conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-2-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-2-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-2-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities and used in medicinal chemistry.
Indole-3-acetic acid: A plant hormone with various biological functions.
Uniqueness
Its combination of indole and isoquinoline moieties makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C23H21N3O3/c1-25-12-19(15-5-3-4-6-16(15)22(25)27)23(28)26-10-9-21-18(13-26)17-11-14(29-2)7-8-20(17)24-21/h3-8,11-12,24H,9-10,13H2,1-2H3 |
InChI Key |
SASXZWSCGYMRGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11134000.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11134004.png)
![N-(2-Methoxy-benzyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11134005.png)
![Methyl 4-{[(14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-16-YL)oxy]methyl}benzoate](/img/structure/B11134020.png)
![Dimethyl 4-(4-{[(2-methoxyphenoxy)acetyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11134026.png)
![5-[(4-ethoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11134046.png)
![(1-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B11134054.png)
![1-(4-Methoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11134055.png)

![3-(3-bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11134063.png)

![3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11134071.png)
![3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11134073.png)

